(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide
Description
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an isopropoxyphenyl group, and a methoxyphenyl group attached to an acrylamide backbone
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)25-19-7-5-4-6-15(19)12-16(13-21)20(23)22-17-8-10-18(24-3)11-9-17/h4-12,14H,1-3H3,(H,22,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDYPUERJOFPP-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxybenzaldehyde, 4-methoxyaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 2-isopropoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-2-cyano-3-(2-isopropoxyphenyl)acrylonitrile.
Amidation Reaction: The resulting acrylonitrile is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- (E)-2-cyano-3-(2-ethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-ethoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is unique due to the presence of both isopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to similar compounds, making it a valuable compound for various research applications.
Biological Activity
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
The structure features a cyano group, an acrylamide moiety, and aromatic rings that contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Antioxidant Properties : The presence of methoxy and isopropoxy groups may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as cancer.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Antimicrobial Assays : The compound demonstrated significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Tests : In cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM, indicating its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Antioxidant Activity :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL | Umesha et al., 2009 |
| Antimicrobial | Escherichia coli | MIC = 25 µg/mL | Umesha et al., 2009 |
| Cytotoxicity | HeLa Cells | IC50 = 20 µM | Sun et al., 2015 |
| Cytotoxicity | MCF-7 Cells | IC50 = 15 µM | Sun et al., 2015 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
